molecular formula C13H20N2O2 B13572214 n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide

n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide

Cat. No.: B13572214
M. Wt: 236.31 g/mol
InChI Key: QTRMCKFYURFNGP-UHFFFAOYSA-N
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Description

n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is a synthetic organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its phenoxyacetamide structure, which includes a methylaminoethyl group attached to the phenoxy ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Phenoxy acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyacetamides.

Mechanism of Action

The mechanism of action of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike ephedrine and pseudoephedrine, this compound has a methylaminoethyl group attached to the phenoxy ring, which may result in different pharmacological activities and applications .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-methyl-2-[5-methyl-2-[1-(methylamino)ethyl]phenoxy]acetamide

InChI

InChI=1S/C13H20N2O2/c1-9-5-6-11(10(2)14-3)12(7-9)17-8-13(16)15-4/h5-7,10,14H,8H2,1-4H3,(H,15,16)

InChI Key

QTRMCKFYURFNGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC)OCC(=O)NC

Origin of Product

United States

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